3-((Dipropylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Dipropylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, commonly referred to as DACT, is a thiazolidinone compound that has gained significant interest in recent years due to its potential applications in scientific research. DACT is a synthetic compound that was first synthesized in 2006 by a team of researchers led by Dr. Jianhua Ju at the China Pharmaceutical University. Since then, DACT has been the subject of numerous studies, and its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions have been extensively investigated.
Wirkmechanismus
The mechanism of action of DACT is not fully understood, but it is believed to involve the formation of a complex with metal ions. The cinnamylidene group in DACT is thought to play a key role in the binding of metal ions, while the thiazolidinone group may be involved in stabilizing the complex. Further research is needed to fully elucidate the mechanism of action of DACT.
Biochemische Und Physiologische Effekte
DACT has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties, DACT has been shown to have antioxidant and anti-inflammatory properties. DACT has also been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DACT is its selectivity for copper ions, which makes it a valuable tool for studying the role of copper in biological systems. DACT is also relatively easy to synthesize and can be produced in large quantities with high purity. However, one limitation of DACT is its relatively low water solubility, which can make it difficult to use in certain biological systems.
Zukünftige Richtungen
There are several potential future directions for research involving DACT. One area of interest is the development of new fluorescent probes based on the structure of DACT. By modifying the structure of DACT, it may be possible to create probes that are selective for other metal ions or that have improved fluorescence properties. Another potential area of research is the development of DACT-based anticancer agents. While DACT has been shown to inhibit the growth of cancer cells in vitro, further research is needed to determine its potential as an anticancer agent in vivo. Finally, there is also interest in using DACT as a tool for studying the role of copper in neurodegenerative diseases such as Alzheimer's and Parkinson's. By using DACT to selectively detect copper ions in biological samples, researchers may be able to gain new insights into the role of copper in these diseases.
Synthesemethoden
The synthesis of DACT involves the reaction of cinnamaldehyde, dipropylamine, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of DACT. The synthesis of DACT is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
DACT has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of DACT as a fluorescent probe for the detection of metal ions. DACT has been shown to selectively bind to copper ions, and its fluorescence properties can be used to detect the presence of copper ions in biological samples. This makes DACT a valuable tool for studying the role of copper ions in biological systems.
Eigenschaften
CAS-Nummer |
104123-87-7 |
---|---|
Produktname |
3-((Dipropylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molekularformel |
C25H29N3OS |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(5E)-3-[(dipropylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29N3OS/c1-3-18-27(19-4-2)20-28-24(29)23(17-11-14-21-12-7-5-8-13-21)30-25(28)26-22-15-9-6-10-16-22/h5-17H,3-4,18-20H2,1-2H3/b14-11+,23-17+,26-25? |
InChI-Schlüssel |
VHTUXVLEBIVIAP-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN(CCC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN(CCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CCCN(CCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Synonyme |
(5Z)-5-cinnamylidene-3-[(dipropylamino)methyl]-2-phenylimino-thiazolid in-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.